molecular formula C13H11N3O4 B14626354 2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide CAS No. 56387-84-9

2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide

Katalognummer: B14626354
CAS-Nummer: 56387-84-9
Molekulargewicht: 273.24 g/mol
InChI-Schlüssel: VBTMFCALLVZLAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide is a chemical compound with the molecular formula C13H11N3O4 It is known for its unique structure, which includes a pyridine ring, a carboxamide group, a methyl group, and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide typically involves the reaction of 6-methyl-2-pyridinecarboxamide with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-: Lacks the 1-oxide group.

    2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide: Has the nitrophenyl group at a different position.

    2-Pyridinecarboxamide, 6-methyl-N-(2-aminophenyl)-, 1-oxide: Contains an amino group instead of a nitro group.

Uniqueness

2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide is unique due to the presence of both the nitrophenyl and 1-oxide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

56387-84-9

Molekularformel

C13H11N3O4

Molekulargewicht

273.24 g/mol

IUPAC-Name

6-methyl-N-(2-nitrophenyl)-1-oxidopyridin-1-ium-2-carboxamide

InChI

InChI=1S/C13H11N3O4/c1-9-5-4-8-12(15(9)18)13(17)14-10-6-2-3-7-11(10)16(19)20/h2-8H,1H3,(H,14,17)

InChI-Schlüssel

VBTMFCALLVZLAW-UHFFFAOYSA-N

Kanonische SMILES

CC1=[N+](C(=CC=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.